molecular formula C6H5Cl4N B13640245 2,3,5-Trichloroanilinehydrochloride

2,3,5-Trichloroanilinehydrochloride

Cat. No.: B13640245
M. Wt: 232.9 g/mol
InChI Key: PNOTXTMQNOKTPO-UHFFFAOYSA-N
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Description

Contextual Significance within Halogenated Aniline (B41778) Derivatives Research

Halogenated anilines, a class of compounds to which 2,3,5-trichloroaniline (B102128) belongs, are significant due to their wide range of applications and environmental presence. They serve as precursors in the synthesis of dyes, pesticides, pharmaceuticals, and polymers. The specific isomer, 2,3,5-trichloroaniline, and its hydrochloride salt are of interest for understanding the structure-activity relationships within this class. The position of the chlorine atoms on the aniline ring influences the compound's chemical reactivity, physical properties, and biological activity. Research on this specific isomer contributes to the broader understanding of how substitution patterns affect the behavior of halogenated anilines.

Historical Trajectories of Research on Polychlorinated Aromatic Amines and their Acid Salts

Research into polychlorinated aromatic amines and their salts has a history rooted in the development of the synthetic dye and pesticide industries in the early to mid-20th century. The widespread use of products derived from these compounds led to their emergence as environmental contaminants. Consequently, a significant body of research from the latter half of the 20th century focused on their environmental fate, transport, and toxicology. Studies in the 1990s, for example, investigated the historical input and behavior of various polychlorinated compounds in estuarine sediments, revealing peak discharges of related substances in the mid-1960s and early 1970s. vliz.be This historical context has driven the development of analytical methods for their detection and quantification, as well as research into remediation strategies. More recently, interest has shifted towards their application in advanced materials and as synthons in complex organic synthesis, moving beyond their historical association with legacy pollutants.

Fundamental Research Objectives and Contemporary Challenges for 2,3,5-Trichloroanilinehydrochloride Studies

Current research on 2,3,5-trichloroaniline hydrochloride is multifaceted. Key objectives include the development of more efficient and selective synthetic methodologies for its preparation and the exploration of its utility as a building block in the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science.

A significant contemporary challenge lies in the detailed characterization of its physicochemical properties and reactivity. This includes a thorough understanding of its spectroscopic signatures, which is crucial for its identification and quantification in various matrices. Another challenge is the investigation of its chemical transformations, particularly reactions involving the amino group and the chlorine substituents, to unlock its full potential in synthetic chemistry.

Physicochemical Properties of 2,3,5-Trichloroaniline

Property Value
Molecular Formula C6H4Cl3N
Molecular Weight 196.46 g/mol
IUPAC Name 2,3,5-trichloroaniline
CAS Number 18487-39-3
InChI InChI=1S/C6H4Cl3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2
InChIKey MOTBXEPLFOLWHZ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1N)Cl)Cl)Cl

Note: The properties listed are for the parent compound, 2,3,5-trichloroaniline. nih.govncats.io

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5Cl4N

Molecular Weight

232.9 g/mol

IUPAC Name

2,3,5-trichloroaniline;hydrochloride

InChI

InChI=1S/C6H4Cl3N.ClH/c7-3-1-4(8)6(9)5(10)2-3;/h1-2H,10H2;1H

InChI Key

PNOTXTMQNOKTPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)Cl)Cl.Cl

Origin of Product

United States

Synthetic Methodologies for 2,3,5 Trichloroanilinehydrochloride and Precursor Compounds

Sustainable Chemistry Principles in 2,3,5-Trichloroanilinehydrochloride Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes in the chemical industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of 2,3,5-trichloroaniline (B102128) hydrochloride can be analyzed and potentially improved through the lens of these principles.

Traditional organic syntheses often rely on volatile and toxic organic solvents. For instance, the chlorination of aniline (B41778) to produce trichloroaniline has been performed in carbon tetrachloride, a solvent that is now heavily restricted due to its environmental impact. prepchem.comwikipedia.org Modern approaches focus on replacing such hazardous solvents with more environmentally benign alternatives.

For chlorination reactions, greener options include the use of ionic liquids or even solvent-free conditions. acsgcipr.orgnih.gov Water is also considered a universal green solvent and its use in organic reactions is highly desirable. youtube.comnih.gov Microwave-assisted synthesis in aqueous media has been shown to be an effective and eco-friendly method for the synthesis of anilines and other aromatic compounds, often eliminating the need for organic solvents and metal catalysts. nih.govtandfonline.comresearchgate.net

The following table provides a comparison of traditional and greener solvent options for key reaction steps in the synthesis of chlorinated anilines.

Reaction StepTraditional SolventsGreener AlternativesKey Advantages of Greener Alternatives
ChlorinationCarbon Tetrachloride, ChloroformIonic Liquids, Water, Solvent-freeReduced toxicity, lower environmental impact, potential for reuse.
NitrationConcentrated Sulfuric AcidSolid acid catalystsEasier separation, reduced corrosive waste.
ReductionEthanol, Methanol (B129727)Water, Supercritical CO2Non-toxic, readily available, tunable properties (supercritical fluids).

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate byproducts. kccollege.ac.in

The synthesis of 2,3,5-trichloroaniline hydrochloride involves a nitration step (an electrophilic aromatic substitution) and a reduction step. While the reduction of a nitro group to an amine by catalytic hydrogenation can be highly atom-economical, the preceding nitration and chlorination steps often have lower atom economies due to the formation of byproducts.

Improving reaction efficiency is also a key aspect of sustainable chemistry. In the reduction of the nitro group, the use of catalytic methods, such as hydrogenation over a palladium or nickel catalyst, is generally more efficient and generates less waste than stoichiometric reducing agents like iron or tin in acid. acsgcipr.org However, care must be taken as catalytic hydrogenation can sometimes lead to the reduction of halides from the aromatic ring. youtube.com

Exploratory Synthesis of Structural Analogs and Isomers

The synthesis of various structural isomers of trichloroaniline has been more extensively studied, providing valuable insights into the directing effects of substituents on the aniline ring and the reaction conditions required for selective synthesis.

2,4,6-Trichloroaniline (B165571): This isomer is commonly synthesized by the direct chlorination of aniline. guidechem.com Due to the strong activating and ortho-, para-directing nature of the amino group, the reaction proceeds readily. wikipedia.orgguidechem.com The reaction can be carried out using chlorine gas in a solvent like carbon tetrachloride or by using N-chlorosuccinimide (NCS) in acetonitrile (B52724). prepchem.comtandfonline.com

2,4,5-Trichloroaniline (B140166): The synthesis of this isomer typically starts from 1,2,4-trichloro-5-nitrobenzene, which is then reduced to the corresponding aniline. chemicalbook.com This highlights a common strategy where the substitution pattern is established on the benzene (B151609) ring before the introduction of the amine functionality.

2,3,6-Trichloroaniline: The synthesis of this isomer has been reported via the reduction of 1,2,4-trichloro-3-nitrobenzene. chemicalbook.com

The table below summarizes the synthetic precursors for these trichloroaniline isomers.

Trichloroaniline IsomerCommon Precursor
2,4,6-TrichloroanilineAniline
2,4,5-Trichloroaniline1,2,4-Trichloro-5-nitrobenzene
2,3,6-Trichloroaniline1,2,4-Trichloro-3-nitrobenzene

The exploration of these synthetic routes for different isomers provides a robust framework for developing a reliable and efficient synthesis for the less common 2,3,5-trichloroaniline hydrochloride, with a strong emphasis on incorporating sustainable and environmentally conscious chemical practices.

Chemical Reactivity, Derivatization, and Transformation Pathways of 2,3,5 Trichloroanilinehydrochloride

Protonation Equilibria and Acid-Base Chemistry in Various Media

2,3,5-Trichloroaniline (B102128) hydrochloride exists as the protonated form of 2,3,5-trichloroaniline. The core of its acid-base chemistry lies in the equilibrium between the 2,3,5-trichloroanilinium ion and its conjugate base, the free aniline (B41778).

C₆H₂Cl₃NH₃⁺ + H₂O ⇌ C₆H₂Cl₃NH₂ + H₃O⁺

The basicity of the parent aniline is significantly diminished by the presence of three chlorine atoms. These atoms exert a strong negative inductive effect (-I), withdrawing electron density from the benzene (B151609) ring and, consequently, from the nitrogen atom of the amine group. This reduction in electron density on the nitrogen makes the lone pair less available to accept a proton, thus rendering 2,3,5-trichloroaniline a very weak base.

The acidity of the conjugate acid, the 2,3,5-trichloroanilinium ion, is correspondingly high. The predicted pKa value for this ion is approximately 0.54, which indicates that it is a relatively strong acid, comparable in strength to some carboxylic acids. chemicalbook.com For comparison, the pKa of the anilinium ion is 4.6. chemicalbook.com This low pKa value means that in aqueous media, the equilibrium lies significantly towards the protonated (anilinium) form, unless a sufficiently strong base is added to deprotonate it.

The nature of the solvent medium can influence this equilibrium. In polar protic solvents, such as water or alcohols, the anilinium ion can be stabilized through hydrogen bonding. In aprotic solvents, the intrinsic basicity of the aniline becomes more prominent, although it remains a weak base. The dissolution of 2,3,5-trichloroaniline hydrochloride in water results in an acidic solution due to the dissociation of the anilinium ion. To generate the free nucleophilic aniline for subsequent reactions, treatment with a base, such as sodium hydroxide, is necessary to shift the equilibrium. nih.gov

Table 1: Predicted Acid-Base Properties of 2,3,5-Trichloroaniline

Compound/Ion Formula Predicted pKa (Conjugate Acid) Basicity
2,3,5-Trichloroanilinium ion C₆H₂Cl₃NH₃⁺ 0.54 chemicalbook.com Very Weak Base (parent)

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring of 2,3,5-trichloroaniline hydrochloride towards substitution reactions is heavily influenced by its substituents.

-NH₃⁺ group (in the hydrochloride): This protonated amine group is a powerful deactivating group due to its strong electron-withdrawing inductive effect. It directs incoming electrophiles to the meta position.

-NH₂ group (in the free base): The free amino group is a potent activating group due to its ability to donate its lone pair of electrons into the ring via resonance (+R effect). This effect outweighs its inductive electron withdrawal (-I effect) and directs incoming electrophiles to the ortho and para positions. chemicalbook.com

Chlorine atoms (-Cl): Halogens are deactivating groups due to their strong inductive electron withdrawal (-I effect), which makes the ring less nucleophilic. However, they are ortho, para-directors because their lone pairs can be donated to the ring through resonance (+R effect), which helps to stabilize the cationic intermediate (arenium ion) formed during electrophilic attack at these positions. nih.gov

In 2,3,5-trichloroaniline, the positions available for substitution are C4 and C6. The directing effects of the substituents must be considered to predict the outcome:

-NH₂ group: Strongly directs ortho (to C6) and para (to C4).

C2-Cl: Directs ortho (to C6, which is blocked by -NH₂) and para (to C5, which is chlorinated). Its primary influence on the remaining positions is deactivating.

C3-Cl: Directs ortho (to C2 and C4) and para (to C6).

C5-Cl: Directs ortho (to C4 and C6).

Combining these effects:

Attack at C4 (para to -NH₂): This position is activated by the strong +R effect of the amino group. It is also activated by being ortho to the C3-Cl and C5-Cl substituents through their weaker +R effects.

Attack at C6 (ortho to -NH₂): This position is also activated by the amino group. It is activated by being para to the C3-Cl and ortho to the C5-Cl.

The stability of the intermediate arenium ion is key to determining the major product. wikipedia.orgchemicalbook.com Both attack at C4 and C6 lead to resonance structures where the positive charge is delocalized onto the nitrogen atom of the amino group, providing significant stabilization. However, the C6 position is sterically hindered by the adjacent C5-Cl and the -NH₂ group. Therefore, electrophilic substitution is most likely to occur at the C4 position , which is less sterically hindered and strongly activated.

Nucleophilic aromatic substitution (SNAᵣ) on the ring is generally difficult as it lacks a strong electron-withdrawing group (like a nitro group) ortho or para to a potential leaving group (a chlorine atom). While the ring is electron-deficient due to the three chlorine atoms, forcing conditions with a strong nucleophile would be required to achieve substitution of one of the chlorine atoms.

Electrophilic Aromatic Substitution: The reaction proceeds via the classical arenium ion mechanism.

Generation of Electrophile: A strong electrophile (E⁺) is generated (e.g., NO₂⁺ from HNO₃/H₂SO₄ for nitration, or Br⁺ from Br₂/FeBr₃ for bromination).

Formation of the Arenium Ion: The π-system of the 2,3,5-trichloroaniline ring attacks the electrophile. As discussed, attack at the C4 position is favored. This step forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The resonance structures for attack at C4 show delocalization of the positive charge over the ring and onto the nitrogen atom, which is a highly stabilizing contribution.

Deprotonation: A base removes the proton from the C4 carbon, restoring the aromaticity of the ring and yielding the final product, 4-E-2,3,5-trichloroaniline.

Nucleophilic Aromatic Substitution: If it were to occur, the mechanism would likely be the SNAr addition-elimination pathway.

Nucleophilic Attack: A strong nucleophile (Nu⁻) attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted product. The rate of this reaction is enhanced by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex.

Reactions Involving the Protonated Amine Functionality

The protonated amine group (-NH₃⁺) of 2,3,5-trichloroaniline hydrochloride is not nucleophilic and is largely unreactive towards electrophilic reagents. To perform reactions at the nitrogen atom, it must first be deprotonated to the free amine (-NH₂) by treatment with a base.

Once converted to the free base, the nitrogen atom of 2,3,5-trichloroaniline possesses a lone pair of electrons and can act as a nucleophile.

N-Acylation: The free aniline can be readily acylated to form amides. This is typically achieved by reacting it with acylating agents such as acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield N-(2,3,5-trichlorophenyl)acetamide. This reaction is often used to protect the amino group during other transformations.

N-Alkylation: Alkylation of the amino group is also possible but can be more difficult to control than acylation, often leading to mixtures of mono- and di-alkylated products. Reagents such as alkyl halides can be used, typically under basic conditions.

One of the most synthetically useful transformations of primary aromatic amines is diazotization. The free 2,3,5-trichloroaniline can be converted to its corresponding diazonium salt.

The reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C).

C₆H₂Cl₃NH₂ + NaNO₂ + 2HCl → C₆H₂Cl₃N₂⁺Cl⁻ + NaCl + 2H₂O

Due to the very low basicity of 2,3,5-trichloroaniline, harsher acidic conditions, such as using nitrosylsulfuric acid, might be necessary to achieve efficient diazotization, a technique often employed for weakly basic amines. The resulting 2,3,5-trichlorobenzenediazonium chloride is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of substituents in reactions that are often difficult to achieve by direct substitution.

Table 2: Key Synthetic Transformations of 2,3,5-Trichlorobenzenediazonium Salt

Reaction Name Reagent(s) Product
Sandmeyer Reaction CuCl / HCl 1,2,3,5-Tetrachlorobenzene
Sandmeyer Reaction CuBr / HBr 3-Bromo-1,2,5-trichlorobenzene
Sandmeyer Reaction CuCN / KCN 2,3,5-Trichlorobenzonitrile
Schiemann Reaction HBF₄, then heat 3-Fluoro-1,2,5-trichlorobenzene
Gattermann Reaction Cu powder / HBr 3-Bromo-1,2,5-trichlorobenzene
Iodination KI 3-Iodo-1,2,5-trichlorobenzene
Hydroxylation H₂O, H₂SO₄, heat 2,3,5-Trichlorophenol

These transformations provide a powerful route to a diverse range of 1,2,3,5-tetrasubstituted benzene derivatives, which are valuable building blocks in organic synthesis.

Oxidation and Reduction Chemistry of 2,3,5-Trichloroaniline Hydrochloride

The oxidation and reduction of 2,3,5-trichloroaniline hydrochloride are governed by the interplay between the electron-donating amino group and the electron-withdrawing chlorine atoms on the aromatic ring. These reactions are fundamental to its transformation and potential applications.

The electrochemical oxidation of chloroanilines has been a subject of investigation, often focusing on isomers other than 2,3,5-trichloroaniline. Studies on 4-chloroaniline (B138754), 2,4-dichloroaniline, and 2,4,6-trichloroaniline (B165571) in acetonitrile (B52724) solutions have shown that the primary step is a one-electron oxidation to form a radical cation. researchgate.net This is often followed by dimerization or further reactions. For instance, the oxidation of 4-chloroaniline can lead to the formation of chlorinated 4-amino-diphenylamines. researchgate.net In the case of 2,4,6-trichloroaniline, where the ortho and para positions are blocked, the reaction pathway is altered, and chlorination of the dimer does not occur. researchgate.net

For 2,3,5-trichloroaniline, it can be inferred that electrochemical oxidation would also proceed via a radical cation intermediate. The substitution pattern, with a free para-position, suggests that head-to-tail coupling to form polymeric structures is a likely pathway. The resulting polyaniline derivative would have its electronic and physical properties significantly modulated by the presence of the chlorine atoms.

The electrochemical reduction of chloroanilines is also a significant area of research, particularly for environmental remediation. Mediated electrochemical reduction has been shown to be effective for the dechlorination of various polychlorinated organic compounds. nih.gov This suggests a potential application for 2,3,5-trichloroaniline in systems designed to detoxify chlorinated pollutants.

The electrochemical behavior of related chloroanilines is summarized in the table below:

CompoundOxidation/Reduction ProcessProductsReference
4-ChloroanilineElectrochemical OxidationChlorinated 4-amino-diphenylamines researchgate.net
2,4-DichloroanilineElectrochemical OxidationChlorinated 4-amino-diphenylamines researchgate.net
2,4,6-TrichloroanilineElectrochemical OxidationOxidized dimers (no further chlorination) researchgate.net
Polychlorinated Organic CompoundsMediated Electrochemical ReductionDechlorinated products nih.gov

This table presents data for related compounds to infer the potential behavior of 2,3,5-trichloroaniline hydrochloride.

Potential applications of electrochemically synthesized polymers from chloroanilines could include conductive polymers with tailored properties. Polyaniline-based composites have been explored for applications such as methanol (B129727) oxidation catalysis, indicating that polymers derived from 2,3,5-trichloroaniline could have unique catalytic or material science applications. unlv.edu

Catalytic hydrogenation is a key reaction for anilines and their derivatives. For 2,3,5-trichloroaniline, this can lead to two primary outcomes: hydrogenation of the aromatic ring or hydrodechlorination. The selective removal of chlorine atoms (hydrodechlorination) is of particular interest for the detoxification of chlorinated aromatic compounds.

Palladium-based catalysts are commonly employed for hydrodechlorination. For example, palladium on an iron support has been used for the catalytic dechlorination of chlorophenols in water. nih.gov The reaction is believed to occur on the catalyst surface and follows pseudo-first-order kinetics. nih.gov Nickel-based catalysts have also been investigated for the gas-phase dechlorination of chlorinated hydrocarbons, which can proceed via hydrodechlorination or catalytic pyrolysis pathways depending on the reaction conditions. mdpi.com

While specific studies on the catalytic hydrogenation of 2,3,5-trichloroaniline are not prevalent in the literature, the general principles of hydrodechlorination of chloroaromatics are well-established. The reaction typically involves the use of a metal catalyst (e.g., Pd, Ni) and a hydrogen source to replace chlorine atoms with hydrogen. wikipedia.orgnih.gov This process is a crucial pathway for the environmental remediation of organochlorine pollutants. The substitution pattern on the aniline ring can influence the rate and selectivity of the dechlorination process.

Formation of Novel Heterocyclic and Polymeric Structures Utilizing 2,3,5-Trichloroaniline Hydrochloride as a Building Block

The amino group of 2,3,5-trichloroaniline serves as a reactive handle for the synthesis of more complex molecular architectures, including heterocyclic compounds and polymers.

The synthesis of heterocyclic compounds from aromatic amines is a cornerstone of medicinal and materials chemistry. While specific examples starting from 2,3,5-trichloroaniline are not widely reported, general synthetic strategies can be applied. These include the diazotization of the amino group followed by coupling reactions, or condensation with dicarbonyl compounds to form various heterocyclic rings. The resulting chlorinated heterocyclic compounds could exhibit unique biological activities or material properties. The synthesis of novel bis-heterocyclic compounds from diamines demonstrates the versatility of amino groups in constructing complex structures. bas.bg

The polymerization of aniline and its derivatives to form polyanilines is a well-studied field. mdpi.com The polymerization of aniline hydrochloride in microemulsions has been shown to produce polyaniline, with the reaction conditions influencing the properties of the resulting polymer. nih.gov It is plausible that 2,3,5-trichloroaniline hydrochloride could undergo similar polymerization reactions, likely through oxidative coupling. The three chlorine atoms on the aromatic ring would significantly impact the electronic properties, solubility, and morphology of the resulting polymer. The formation of polymeric byproducts during the synthesis of 2,4,6-trichloroaniline suggests that trichloroanilines have a propensity to polymerize under certain conditions. google.com The resulting chlorinated polyanilines could have applications as conductive materials with enhanced stability or as processable polymers for various electronic devices.

Theoretical and Computational Chemistry Studies of 2,3,5 Trichloroanilinehydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like 2,3,5-trichloroaniline (B102128). These methods allow for the detailed examination of electronic structure, molecular geometry, and the prediction of various spectroscopic features.

The electronic structure of 2,3,5-trichloroaniline is dictated by the interplay between the electron-donating amino (-NH₂) group and the electron-withdrawing chloro (-Cl) substituents on the benzene (B151609) ring. The amino group increases the electron density of the aromatic ring through resonance, while the chlorine atoms withdraw electron density via their inductive effect. This complex electronic environment influences the molecule's reactivity and intermolecular interactions.

Protonation of the amino group to form the anilinium ion in 2,3,5-trichloroaniline hydrochloride drastically alters the electronic landscape. The -NH₃⁺ group becomes a strong electron-withdrawing group, which is expected to lower the energy of the molecular orbitals.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For aniline (B41778) and its derivatives, the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair, while the LUMO is a π*-orbital of the benzene ring. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

While specific calculated values for 2,3,5-trichloroaniline hydrochloride are not published, we can infer the expected trends. The electron-withdrawing chlorine atoms would lower the energy of both the HOMO and LUMO compared to aniline. Upon protonation to form the hydrochloride, the strongly electron-withdrawing anilinium group would further lower the energies of both frontier orbitals, likely leading to a larger HOMO-LUMO gap and increased stability.

A computational study on the oxidation of para-substituted anilines using DFT calculations at the B3LYP/6-311+G(d,p) level showed that electron-withdrawing groups decrease the oxidation rate, which correlates with the electronic properties of the molecule. researchgate.net

Table 1: General Computed Properties of 2,3,5-Trichloroaniline

PropertyValueReference
Molecular FormulaC₆H₄Cl₃N nih.gov
Molecular Weight196.5 g/mol nih.gov
XLogP33.4 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count1 nih.gov

This data is for the neutral 2,3,5-trichloroaniline molecule.

The primary conformational flexibility in 2,3,5-trichloroaniline involves the orientation of the amino group relative to the benzene ring and the pyramidalization at the nitrogen atom. Computational studies on related anilines have shown that the planar or near-planar conformation of the amino group is generally the most stable.

Tautomerism is not a significant consideration for 2,3,5-trichloroaniline under normal conditions. The aromatic amine tautomer is overwhelmingly more stable than any potential imine tautomers. Theoretical studies on related systems, such as benzoylcyclohexane-1,3-dione derivatives, have utilized computational methods to investigate tautomeric equilibria, demonstrating the utility of these approaches. researchgate.net For 2,3,5-trichloroaniline hydrochloride, the proton is firmly located on the nitrogen atom, and tautomerism is not expected.

Computational methods can predict various spectroscopic properties with a good degree of accuracy, aiding in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. While specific predicted data for 2,3,5-trichloroaniline hydrochloride is unavailable, studies on similar molecules like 2,4,5-trichloroaniline (B140166) have been performed. researchgate.net For 2,4,5-trichloroaniline, ¹³C NMR chemical shifts were calculated using the GIAO method with the B3LYP functional and a 6-311++G(d,p) basis set, showing good agreement with experimental values. researchgate.net For 2,3,5-trichloroaniline hydrochloride, the protonation of the amino group would lead to significant downfield shifts for the aromatic protons and carbons due to the increased electron-withdrawing nature of the -NH₃⁺ group.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Chloroanilines

NucleusType of Proton/CarbonExpected Chemical Shift (ppm)
¹HAromatic (C-H)6.5 - 7.5
¹HAmino (N-H)3.5 - 4.5 (broad)
¹³CAromatic (C-Cl)120 - 135
¹³CAromatic (C-H)115 - 130
¹³CAromatic (C-N)140 - 150
These are general ranges and would be influenced by the specific substitution pattern and solvent.

Vibrational Frequencies: FT-IR and Raman spectroscopy are valuable for identifying functional groups and determining molecular structure. DFT calculations can predict vibrational frequencies and intensities. A study on 2-chloro-5-(trifluoromethyl)aniline utilized DFT calculations to assign the fundamental vibrations observed in the experimental FT-IR and FT-Raman spectra. researchgate.net For 2,3,5-trichloroaniline, characteristic vibrational modes would include N-H stretching, C-N stretching, C-Cl stretching, and various aromatic ring vibrations. Upon formation of the hydrochloride salt, the N-H stretching frequencies would shift to lower wavenumbers and broaden due to hydrogen bonding, while new bands corresponding to the anilinium ion would appear. Experimental FT-IR and FT-Raman spectra are available for the related 2,4,6-trichloroaniline (B165571). chemicalbook.com

UV-Vis Absorption: The electronic transitions of 2,3,5-trichloroaniline would be influenced by the amino and chloro substituents. Aniline typically shows two absorption bands in the UV region. The presence of chlorine atoms would be expected to cause a bathochromic (red) shift of these bands. For the hydrochloride, a hypsochromic (blue) shift would be anticipated due to the protonation of the amino group, which reduces its ability to donate electrons to the aromatic ring. Experimental UV-Vis data for 2,4,6-trichloroaniline shows absorption maxima at 224 nm and 310 nm in alcohol. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with the environment over time.

For 2,3,5-trichloroaniline hydrochloride in an aqueous solution, the primary intermolecular interactions would be hydrogen bonding between the anilinium protons and water molecules, as well as electrostatic interactions between the charged anilinium ion and the polar water molecules. MD simulations of protonated primary amines in water have shown that the first solvation shell is well-defined, with water molecules acting as hydrogen bond acceptors. researchgate.net The lifetime of these hydrogen bonds and the residence time of water molecules in the solvation shell are key dynamic properties that can be elucidated through MD simulations. researchgate.net The hydrophobic chlorinated benzene ring would also influence the local water structure.

The interaction of 2,3,5-trichloroaniline hydrochloride with environmental surfaces such as clay minerals or nanomaterials is of interest for understanding its environmental fate. The adsorption process is likely to be influenced by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.

Studies on the sorption of aromatic amines to soil surfaces have indicated that cation exchange is a primary mechanism, particularly at lower pH where the amine is protonated. osti.gov The protonated amine can bind to negatively charged sites on clay minerals. osti.gov Reviews on the adsorption properties of clay minerals highlight their effectiveness in removing pollutants from water through such mechanisms. jwent.netresearchgate.net

Computational studies on the interaction of halogenated anilines with nanomaterials, such as graphene, have been performed for isomers like 2,4,6-trichloroaniline. rsc.org These studies, often employing DFT, can calculate adsorption energies and analyze the nature of the non-covalent interactions, which can include halogen bonding. rsc.org Similar computational approaches could be applied to 2,3,5-trichloroaniline hydrochloride to understand its interaction with various surfaces at a molecular level.

Reaction Mechanism Modeling and Kinetic Studies

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, including the identification of transient intermediates and the calculation of activation energies, which are crucial for understanding reaction kinetics.

The synthesis of 2,3,5-trichloroaniline typically involves the electrophilic chlorination of a pre-substituted aniline. Theoretical studies on the chlorination of aniline and its derivatives offer valuable insights into the plausible reaction pathways. The mechanism of electrophilic aromatic substitution is a cornerstone of organic chemistry, and computational models, particularly those employing Density Functional Theory (DFT), have been instrumental in refining our understanding of these processes. tsijournals.comresearchgate.net

The chlorination of anilines proceeds through the formation of an intermediate, often referred to as a Wheland complex or sigma (σ) complex, where the chlorine atom is bonded to a carbon atom of the benzene ring, temporarily disrupting its aromaticity. researchgate.net The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. The amino group (-NH₂) is a potent activating group, directing incoming electrophiles to the ortho and para positions due to the delocalization of its lone pair of electrons into the aromatic system. byjus.com

However, the synthesis of 2,3,5-trichloroaniline implies a more complex substitution pattern that cannot be achieved by direct chlorination of aniline in one step. The production of this specific isomer likely involves a multi-step synthesis starting from an already chlorinated aniline derivative. Computational studies can model the transition states for the formation of various isomers, providing a quantitative measure of the activation energy for each pathway.

A DFT study on the chlorination of aniline catalyzed by aluminum chloride has shown that the rate-limiting step is the transformation of the sigma complex to the final product via a transition state. tsijournals.com The relative energies of the transition states for ortho, meta, and para substitution determine the kinetic favorability of each product. While ortho and para products are generally favored in the chlorination of aniline, the presence of existing chlorine substituents significantly alters the electronic landscape of the aromatic ring, thereby influencing the regioselectivity of subsequent chlorination steps. For instance, the presence of chlorine atoms, which are deactivating yet ortho-, para-directing, will compete with the activating and directing effects of the amino group.

Kinetic studies on the reactions of substituted anilines with chlorinating agents have demonstrated a fractional order dependence on the amine concentration, suggesting the formation of a pre-reaction complex. rsc.org The equilibrium constant for this complex formation and its subsequent decomposition rate can be computationally estimated, providing a more detailed picture of the reaction kinetics.

Table 1: Representative Theoretical Data for Aniline Chlorination

ParameterDescriptionComputational Insight
Intermediate Stability Relative energy of the Wheland (σ) complex for ortho, meta, and para substitution.The stability of the intermediate is a key determinant of the reaction's regioselectivity. researchgate.net
Transition State Energy The energy barrier that must be overcome for the reaction to proceed from the intermediate to the product.Lower transition state energies indicate faster reaction rates for a particular isomer. tsijournals.com
Reaction Enthalpy The overall energy change of the reaction.Provides information on the thermodynamic favorability of the formation of different isomers. tsijournals.com

This table presents a conceptual framework based on computational studies of aniline chlorination. Specific values for 2,3,5-trichloroaniline synthesis would require dedicated modeling.

Chlorinated anilines are recognized as environmental pollutants, and understanding their degradation pathways is crucial for risk assessment and bioremediation strategies. mdpi.com Computational methods can predict the most likely routes of environmental degradation, whether through microbial action or photochemical processes.

Microbial Degradation:

The microbial degradation of chlorinated anilines often commences with an oxidative attack on the aromatic ring, typically catalyzed by dioxygenase enzymes. researchgate.netethz.chsciepub.com For chloroanilines, two primary degradation pathways are commonly proposed and have been identified for related compounds: the ortho-cleavage pathway and the meta-cleavage pathway. nih.gov

Computational models can predict the feasibility of these pathways by calculating the activation energies for the key enzymatic steps. For instance, studies on 3-chloroaniline (B41212) have suggested two putative degradation pathways involving either a benzoate (B1203000) dioxygenase followed by meta-cleavage or a phenol (B47542) monooxygenase followed by ortho-cleavage. researchgate.netethz.ch The degradation of 4-chloroaniline (B138754) has been shown to proceed through the formation of 4-chlorocatechol (B124253), which is then subject to ring cleavage. researchgate.net

Computational frameworks like the Biochemical Network Integrated Computational Explorer (BNICE) can be employed to predict novel biodegradation pathways for xenobiotics by considering a vast network of known enzymatic reactions. nih.gov By inputting the structure of 2,3,5-trichloroaniline, such a system could generate a map of potential degradation products and the enzymes involved.

Photochemical Degradation:

In the presence of sunlight, chlorinated anilines can undergo photodegradation. Computational chemistry can model the absorption of UV light and the subsequent electronic excitations that lead to chemical reactions. The primary photochemical process for many chlorinated aromatic compounds is the homolytic cleavage of the carbon-chlorine bond, leading to the formation of highly reactive aryl radicals. nih.gov These radicals can then participate in a variety of reactions, including hydrogen abstraction from the solvent or reaction with molecular oxygen, leading to the formation of hydroxylated and other oxygenated derivatives.

Table 2: Plausible Intermediates in the Environmental Degradation of 2,3,5-Trichloroaniline

Degradation PathwayKey Intermediate ClassDescription
Microbial (Aerobic) DichlorocatecholsFormed by the dihydroxylation of the aromatic ring, a common initial step in bacterial degradation.
Microbial (Aerobic) Chloro-muconic acidsProducts of the oxidative ring cleavage of dichlorocatechols.
Photochemical Dichlorophenyl radicalsFormed by the photolytic cleavage of a C-Cl bond, initiating a cascade of radical reactions.
Photochemical DichlorophenolsFormed by the reaction of dichlorophenyl radicals with water or hydroxyl radicals.

This table is a conceptual prediction based on the known degradation pathways of other chlorinated anilines.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior (Non-Biological)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its macroscopic properties. nih.govnih.gov These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure. By quantifying structural features through molecular descriptors, QSPR models can predict a wide range of non-biological properties, such as boiling point, vapor pressure, and the octanol-water partition coefficient (log Kₒw). nih.govnih.gov

For 2,3,5-trichloroaniline hydrochloride, QSPR modeling can be a valuable tool for estimating its physicochemical behavior in the absence of experimental data. The development of a QSPR model involves several key steps:

Descriptor Calculation: A large number of molecular descriptors are calculated for a set of structurally related compounds with known properties. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area, volume), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) are used to build a mathematical relationship between the descriptors and the property of interest. nih.govnih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability.

Numerous QSPR studies have been conducted on halogenated aromatic compounds, providing a solid foundation for predicting the properties of 2,3,5-trichloroaniline. nih.gov For example, the octanol-water partition coefficient (log Kₒw), a key parameter for assessing environmental partitioning, has been successfully modeled for various organic pollutants using computational methods. nih.govnih.govelsevierpure.comchemrxiv.orgresearchgate.net Descriptors such as molecular volume, surface tension, and those related to hydrogen bonding capabilities are often found to be significant in these models. nih.gov

Table 3: Representative Computationally Predicted Physicochemical Properties for Chlorinated Anilines

PropertyPredicted Value Range for TrichloranilinesKey Influencing Molecular Descriptors
log Kₒw (Octanol-Water Partition Coefficient) 3.5 - 4.5Molecular Volume, Surface Area, Polarity, Hydrogen Bonding Capacity
Aqueous Solubility (log S) -4.0 to -5.0 (mol/L)log Kₒw, Melting Point, Electronic Properties
Vapor Pressure (log VP) -3.0 to -4.5 (Pa at 25°C)Molecular Weight, Intermolecular Forces, Boiling Point

The values in this table are illustrative and represent typical ranges for trichlorinated anilines based on general QSPR models and computational predictions for related compounds. Specific, validated QSPR models would be required for precise predictions for 2,3,5-trichloroaniline hydrochloride.

Applications of 2,3,5 Trichloroanilinehydrochloride in Chemical Synthesis and Industrial Processes

As a Key Intermediate in the Synthesis of Specialty Organic Chemicals

2,3,5-Trichloroaniline (B102128) hydrochloride serves as a foundational molecule, or precursor, in the production of a variety of specialized organic chemicals. Its utility stems from the reactive amino group and the specific positioning of chlorine atoms on the benzene (B151609) ring, which direct subsequent chemical transformations.

Chlorinated anilines are an important class of intermediates in the manufacturing of azo dyes and pigments. chemicalbook.comnih.govmdcplindia.com The synthesis process typically involves diazotization of the aniline (B41778) compound, followed by coupling with another aromatic compound to create the final dye or pigment molecule. While 2,4,5-trichloroaniline (B140166) is explicitly mentioned as an intermediate for azo dyes and pigments, the broader class of trichloroanilines is recognized for this purpose. mdcplindia.com Anilines, as a group, are known to be released into the environment from the industrial production of dyes and pigments. nih.gov

Trichloroaniline derivatives are precursors in the synthesis of various pesticides. For instance, 2,4,6-trichloroaniline (B165571) is utilized in the production of insecticides, fungicides, and herbicides. guidechem.com Research has also been conducted on synthesizing novel fungicides from 2,4,5-trichlorophenyl derivatives, which have shown good control against certain fungal pathogens like Botrytis cinerea. researchgate.net While direct synthesis pathways originating from 2,3,5-trichloroaniline hydrochloride are not as commonly documented, the structural motif is relevant to the agrochemical industry. For example, the related compound 2,3,5-trichloropyridine is a valuable intermediate for producing herbicidally active compounds. google.comgoogle.com The development of new herbicides, such as aryloxyphenoxypropionates and sulfonylurea derivatives, often involves complex synthesis pathways that can utilize chlorinated aromatic amines. researchgate.netnih.gov

In the field of material science, 2,3,5-Trichloroaniline is categorized as an organic building block. bldpharm.com Specifically, it is listed under polymer science material building blocks, indicating its potential use as a monomer or a modifying agent in the synthesis of polymers. bldpharm.com The copolymerization of aniline with related compounds like m-chloroaniline and dichloroanilines has been studied to create materials with specific properties, suggesting a potential application for 2,3,5-trichloroaniline in the development of novel copolymers.

Role in Industrial Waste Streams and Environmental Management

The production and use of chlorinated anilines, including 2,3,5-trichloroaniline, can lead to their release into the environment, necessitating methods for their detection and removal from industrial effluents.

Trichloroaniline isomers can be found in the air of workplaces where they are used and can be collected for analysis using methods like liquid chromatography. researchgate.netnih.gov They are known to be released during the manufacturing of dyes, pigments, and pesticides. nih.gov The presence of these compounds in industrial wastewater is a significant concern, as they can persist in the environment. For instance, 3,5,6-trichloro-2-pyridinol (TCP), a metabolite of some herbicides, has been detected in raw wastewater from facilities that produce chlorpyrifos. asm.org

Due to the environmental persistence of chlorinated compounds, various remediation strategies have been developed. These methods include Advanced Oxidation Processes (AOPs) and bioremediation.

AOPs are designed to break down recalcitrant organic pollutants through the generation of highly reactive radicals. mdpi.comcdmf.org.brmdpi.com These processes, which can include methods like UV/H₂O₂ and Fenton reactions, are considered an effective alternative for the destruction of chlorinated pollutants. mdpi.comcdmf.org.br

Bioremediation utilizes microorganisms to degrade contaminants. Studies on the biodegradation of trichloroanilines have shown varied results. For 2,4,5-trichloroaniline, mineralization has been attributed to both photochemical (81%) and microbial (19%) processes in lake water. asm.orgnih.gov However, the microbial degradation rate can be very slow; one study reported a biodegradation rate of just 0.02 h⁻¹ for 2,4,5-trichloroaniline in river bed sediments. doi.org Furthermore, some bacterial strains capable of degrading related chlorinated compounds have been shown to be unable to metabolize 2,4,5-trichloroaniline, indicating that specific microbial pathways are required for its breakdown. asm.org

The following table summarizes findings from a study on the degradation of 2,4,5-trichloroaniline in freshwater, illustrating the contribution of different processes.

Degradation ParameterObservation
Condition No degradation in the dark. asm.orgnih.gov
Sunlight/Dark Cycle (12h/12h) 28% of the compound was degraded. asm.orgnih.gov
Mineralization Source 81% photochemical, 19% microbial. asm.orgnih.gov
Primary Microbial Mineralizers Bacteria (<1.0 μm in size). asm.orgnih.gov

Future Research Directions and Emerging Paradigms for 2,3,5 Trichloroanilinehydrochloride Chemistry

Design and Implementation of Novel and Sustainable Synthetic Methodologies

The synthesis of chlorinated anilines has traditionally relied on methods that can be hazardous and environmentally taxing. For instance, the preparation of 2,4,6-trichloroaniline (B165571) has involved the chlorination of aniline (B41778) with chlorine gas, a process that poses significant handling risks. epa.gov A key future direction is the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry.

Current research into the synthesis of related compounds, such as 2,4,5-trichloroaniline (B140166), often involves the reduction of a nitroaromatic precursor like 1,2,4-trichloro-5-nitrobenzene using reagents such as iron in water. chemicalbook.com While effective, these classic reductions generate significant iron sludge. Future methodologies should aim to replace such stoichiometric reductants with catalytic systems.

Key research objectives include:

Catalytic Hydrogenation: Exploring highly selective catalytic hydrogenation is a promising avenue. Systems using precious metals like platinum (Pt) and palladium (Pd) have been shown to be effective for the reduction of halonitroaromatics to haloanilines. researchgate.net A significant challenge is preventing dehalogenation, the removal of chlorine atoms from the aromatic ring, which reduces yield and creates unwanted byproducts. The development of bimetallic catalysts, such as PtZn intermetallic compounds, has shown promise in enhancing chemoselectivity by promoting nitro group reduction while inhibiting carbon-halogen bond cleavage. researchgate.net

Green Solvents and Reagents: Shifting away from volatile organic solvents to more benign media like water or supercritical fluids is a critical goal. Additionally, replacing traditional chlorinating agents with N-chloro reagents presents a safer alternative to using chlorine gas.

Flow Chemistry: Transferring optimized batch reactions to continuous flow systems can offer improved safety, consistency, and scalability, representing a significant advancement in the manufacturing of specialty chemicals like 2,3,5-trichloroaniline (B102128) hydrochloride. researchgate.net

Comprehensive Understanding of Environmental Transformation Pathways in Complex Ecosystems

Once released into the environment, trichloroanilines can undergo various transformation processes. epa.gov A comprehensive understanding of these pathways for 2,3,5-trichloroaniline hydrochloride is essential for assessing its environmental risk and developing effective remediation strategies. Future research must move beyond simplified laboratory conditions to investigate its fate in complex, real-world ecosystems.

Photodegradation: Trichloroanilines are known to absorb UV light, leading to direct photolysis in aquatic environments. Studies on the 2,4,5-isomer have shown that sunlight can lead to significant degradation, with both photochemical and microbial processes contributing to its mineralization. nih.gov Future work should quantify the photodegradation rates and identify the transformation products of 2,3,5-trichloroaniline hydrochloride under various environmental conditions, such as in the presence of natural photosensitizers found in surface waters.

Microbial Degradation: The biodegradation of chloroanilines is a key environmental attenuation process. Bacteria capable of utilizing chloroanilines as a source of carbon and nitrogen have been isolated, including species of Pseudomonas, Acinetobacter, and Comamonas. frontiersin.orgnih.govsciepub.com These microbes typically initiate degradation via an oxidative deamination to form a chlorocatechol, which is then further broken down through ring-cleavage pathways. academicjournals.org

However, the efficiency of microbial degradation can be limited, and sometimes co-substrates are required. oup.com Research should focus on identifying microbial consortia and specific enzymes capable of completely mineralizing 2,3,5-trichloroaniline hydrochloride. Understanding the genetic basis for these degradation pathways, such as the role of plasmids and specific genes like tdnQ involved in aniline oxidation, is crucial for developing bioremediation technologies. sciepub.com

Table 1: Examples of Bacteria Involved in Chloroaniline Degradation

Bacterial Species Degraded Compound(s) Key Pathway/Enzyme Reference
Acinetobacter baumannii CA2 4-Chloroaniline (B138754), 3-Chloroaniline (B41212), 2-Chloroaniline (B154045) Modified ortho-cleavage pathway nih.gov
Pseudomonas putida CA16 4-Chloroaniline, 3-Chloroaniline, 2-Chloroaniline Modified ortho-cleavage pathway nih.gov
Delftia acidovorans 3-Chloroaniline Oxidative deamination sciepub.com
Comamonas testosteroni 3-Chloroaniline Oxidative deamination sciepub.com

Application of Advanced Machine Learning and Artificial Intelligence in Chemical Prediction and Design

The cost and time associated with synthesizing and testing new chemical compounds are substantial. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to predict the properties and activities of chemicals like 2,3,5-trichloroaniline hydrochloride before they are ever synthesized.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive chemistry. By correlating molecular descriptors (e.g., electronic properties, size, hydrophobicity) with experimental data, these models can predict various endpoints. doi.org For 2,3,5-trichloroaniline hydrochloride, ML models can be trained to predict:

Physicochemical Properties: Solubility, vapor pressure, and logP (octanol-water partition coefficient), which are crucial for understanding its environmental distribution. nih.govresearchgate.netjyu.fi

Environmental Fate: Rates of biodegradation or photodegradation. ML models using Morgan fingerprints (MF) and Mordred descriptors (MD) have been successfully used to predict the reactivity of halogenated pollutants. nih.gov

Biological Activity: Potential for bioaccumulation or interaction with biological targets.

ML algorithms such as Random Forest (RF) and Light Gradient Boosting Machine (LightGBM) are being used to build increasingly accurate predictive models. nih.gov The development of web-based applications from these models could provide rapid, accessible predictions for new or understudied compounds. nih.gov

Exploration of Unconventional Catalytic Transformations and Reaction Systems

Beyond improving existing synthetic routes, future research will explore novel chemical transformations of 2,3,5-trichloroaniline hydrochloride, unlocking its potential as a building block for new functional molecules. This involves moving beyond traditional catalysis to explore unconventional reaction systems.

Key areas of exploration include:

Photocatalysis: Visible-light-driven catalysis offers a sustainable approach to drive chemical reactions. For instance, copper-catalyzed dehalogenation of related compounds has been demonstrated using light and environmentally friendly reductants. nih.gov This could be adapted for selective C-H functionalization or dehalogenation reactions of 2,3,5-trichloroaniline.

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Chiral Brønsted acids and N-heterocyclic carbenes (NHCs) are capable of promoting a wide range of transformations, including the synthesis of axially chiral compounds. beilstein-journals.org These systems could be applied to create novel, high-value chiral molecules from a 2,3,5-trichloroaniline scaffold.

Nanocatalysis: Catalysts based on metal nanoparticles offer high surface area and unique reactivity. "Naked" palladium nanoparticles supported on hybrid gel beads, for example, have been shown to be efficient and reusable catalysts for cross-coupling reactions, a fundamental transformation in organic synthesis. fairlamb.group

Multidisciplinary Research at the Interface of Organic Chemistry, Environmental Science, and Computational Chemistry

The most significant breakthroughs in understanding and utilizing 2,3,5-trichloroaniline hydrochloride will come from research that transcends traditional disciplinary boundaries. The integration of organic synthesis, environmental analysis, and computational modeling creates a powerful synergistic loop.

Synthesis and Testing: Novel synthetic methods will provide pure samples of 2,3,5-trichloroaniline hydrochloride and its potential environmental transformation products for detailed study.

Environmental Analysis: Environmental studies will identify the key degradation pathways and products, providing crucial data and new target molecules for both synthetic chemists and computational modelers. nih.govepa.gov

Computational Guidance: Computational chemistry and AI will provide predictive insights to guide experimental work. nih.gov For example, ML models can prioritize which synthetic routes are most likely to be sustainable or which potential environmental metabolites should be synthesized for toxicological screening. High-throughput transcriptomics (HTTr) can rapidly assess the biological activity of the parent compound and its derivatives, feeding data back into the predictive models. epa.gov

This integrated, multidisciplinary paradigm will accelerate the development of safer, more sustainable chemical processes while deepening our understanding of the environmental life cycle of halogenated aromatic compounds.

Q & A

Basic Questions

Q. What are the primary synthesis routes for 2,3,5-Trichloroaniline hydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodology : The compound is synthesized via chlorination of aniline derivatives or catalytic reduction of nitro precursors. For example, treating 3,5-dichloroaniline with hydrogen chloride gas yields the hydrochloride salt . Optimization includes using continuous flow reactors to enhance efficiency and yield (up to 93% in flow systems) by controlling temperature, stoichiometry, and reaction time .

Q. Which analytical techniques are recommended for characterizing the purity and structure of 2,3,5-Trichloroaniline hydrochloride?

  • Methodology : Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is critical for identifying chlorinated intermediates and degradation products . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) validate structural integrity and purity, with molecular weight confirmed via mass spectrometry (e.g., 196.46 g/mol) .

Q. What safety precautions are essential when handling 2,3,5-Trichloroaniline hydrochloride in laboratory settings?

  • Methodology : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or dermal exposure. Refer to safety data sheets (SDS) for storage guidelines (e.g., -20°C for long-term stability) and adhere to OSHA/NIOSH regulations for hazardous compound handling .

Advanced Research Questions

Q. How do the positions of chlorine substituents influence the chemical reactivity and biological activity of 2,3,5-Trichloroaniline hydrochloride?

  • Methodology : The 2,3,5-trichloro substitution pattern increases electrophilicity at the para position, enhancing reactivity in nucleophilic aromatic substitution. Comparative studies with isomers (e.g., 2,4,6-trichloroaniline) reveal distinct binding affinities to biological targets due to steric and electronic effects . Computational models (e.g., density functional theory) predict regioselectivity in reactions .

Q. What experimental approaches can elucidate the metabolic pathways of 2,3,5-Trichloroaniline hydrochloride in environmental or biological systems?

  • Methodology : Anaerobic microbial degradation assays under methanogenic conditions track sequential dechlorination, producing intermediates like 3-chloroaniline. Liquid chromatography-mass spectrometry (LC-MS) quantifies metabolites, while isotopic labeling (e.g., deuterated analogs) traces degradation kinetics .

Q. How can computational chemistry be applied to predict the interaction mechanisms between 2,3,5-Trichloroaniline hydrochloride and biological targets?

  • Methodology : Molecular docking simulations (e.g., AutoDock Vina) model ligand-protein interactions, identifying binding pockets in enzymes like cytochrome P450. Quantitative structure-activity relationship (QSAR) models correlate substituent effects with inhibitory activity against microbial targets .

Q. What strategies mitigate contradictions in data when studying the environmental persistence of 2,3,5-Trichloroaniline hydrochloride?

  • Methodology : Cross-validate results using multiple analytical techniques (e.g., GC-MS vs. HPLC) to resolve discrepancies in degradation rates. Controlled lab studies under standardized conditions (pH, temperature) reduce variability observed in field data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.